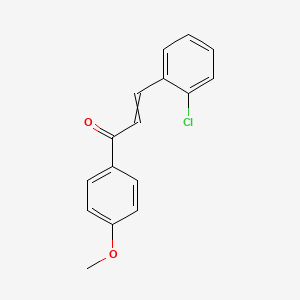![molecular formula C26H16BrNO B14008817 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one CAS No. 3405-17-2](/img/structure/B14008817.png)
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one is a complex organic compound that belongs to the class of fluorene derivatives. Fluorene compounds are known for their unique structural properties, which include a fused tricyclic system. This particular compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and an amino group attached to another fluorene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one typically involves the bromination of fluorene derivatives followed by amination. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Boron Trifluoride Etherate (BF3·Et2O): Used as a catalyst.
Dichloromethane (CH2Cl2): Common solvent for reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS typically yields brominated fluorene derivatives .
Applications De Recherche Scientifique
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Photoconductors: Utilized in the production of photoconductive materials for various applications.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding properties. The compound can form various intermediates, such as allene carbocations, which facilitate its reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Derivatives: These compounds share the fluorene core structure but differ in functional groups.
9-Substituted Fluorene Derivatives: Compounds with different substituents at the 9th position of the fluorene ring.
Propriétés
Numéro CAS |
3405-17-2 |
|---|---|
Formule moléculaire |
C26H16BrNO |
Poids moléculaire |
438.3 g/mol |
Nom IUPAC |
2-[(9-bromofluoren-9-yl)amino]fluoren-9-one |
InChI |
InChI=1S/C26H16BrNO/c27-26(23-11-5-3-8-19(23)20-9-4-6-12-24(20)26)28-16-13-14-18-17-7-1-2-10-21(17)25(29)22(18)15-16/h1-15,28H |
Clé InChI |
WRQYQFOLTSSEHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC4(C5=CC=CC=C5C6=CC=CC=C64)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


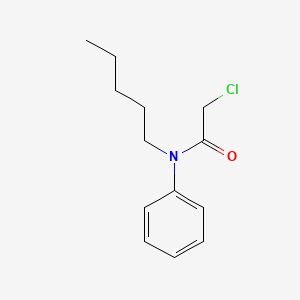

![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
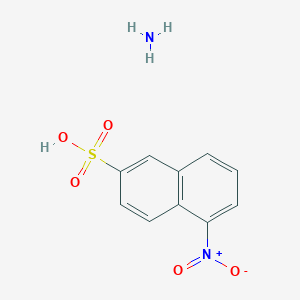
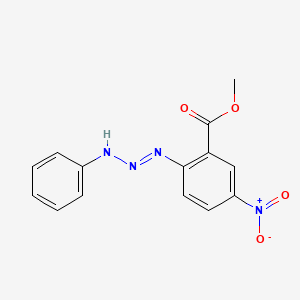
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
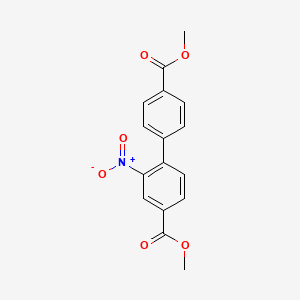


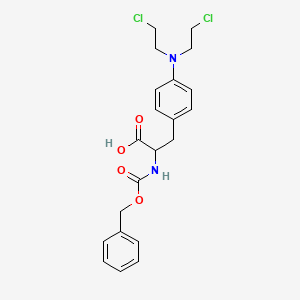
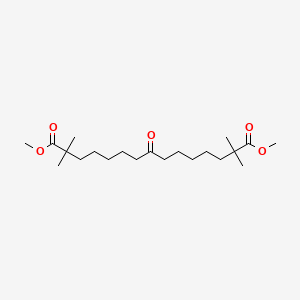
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
